2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid
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Overview
Description
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 5-position. Common synthetic routes include:
Condensation Reactions: Starting from pyridine-2-carboxaldehyde and an appropriate amine, followed by cyclization.
Multicomponent Reactions: Utilizing a combination of aldehydes, amines, and isocyanides to form the imidazo[1,2-a]pyridine scaffold.
Oxidative Coupling: Employing oxidizing agents to couple pyridine derivatives with other aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound often involve scalable multistep synthesis, utilizing readily available starting materials and efficient catalytic processes to ensure high yield and purity. Transition metal catalysis and metal-free oxidation are commonly employed strategies .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,5-a]pyridine: Another variant with distinct properties and uses in materials science and pharmaceuticals.
Pyrrolo[1,2-a]pyrazine: Shares a similar heterocyclic core and is used in similar research areas.
Uniqueness
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,10(14)15)8-4-3-5-9-12-6-7-13(8)9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
AEZBIYRCYJSMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=NC=CN21)C(=O)O |
Origin of Product |
United States |
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